(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide
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Overview
Description
Preparation Methods
Diketonitrile is typically synthesized through the hydrolysis of isoxaflutole. Isoxaflutole undergoes a spontaneous rearrangement in the presence of water, leading to the formation of diketonitrile via the opening of the isoxazole ring . This process can be influenced by factors such as pH and temperature. Industrial production methods often involve the use of acetonitrile as a solvent to prepare stock solutions of isoxaflutole, which are then hydrolyzed to produce diketonitrile .
Chemical Reactions Analysis
Diketonitrile undergoes various chemical reactions, including oxidation and nucleophilic substitution. One notable reaction is its rapid reaction with hypochlorite in water, leading to the formation of benzoic acid as a major product . The reaction stoichiometry shows a molar ratio of hypochlorite to diketonitrile of 2. Additionally, chlorinated intermediates such as chlorinated benzoyl and chlorinated ketone are formed during this reaction . Common reagents used in these reactions include hypochlorite and other oxidizing agents.
Scientific Research Applications
Diketonitrile has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of diketonitrile involves its inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the biosynthesis of plastoquinone and α-tocopherol . This inhibition leads to a decrease in these prenylquinones, resulting in the accumulation of phytoene and a subsequent decrease in carotenoids . The compound’s phytotoxic effects are due to this disruption in the biosynthesis of essential pigments in plants.
Comparison with Similar Compounds
Diketonitrile is often compared with other herbicide degradation products, such as benzoic acid and cyclopropanecarboxylic acid . Unlike these compounds, diketonitrile is more water-soluble and has a higher potential for transport to groundwater . Its unique mechanism of action, involving the inhibition of HPPD, sets it apart from other similar compounds that may act through different pathways .
References
Properties
Molecular Formula |
C46H58N8O8 |
---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H58N8O8/c1-26-27(2)39(57)36(28(3)38(26)56)46(4,5)21-35(55)53-33(44(60)49-19-18-29-12-15-32(61-6)16-13-29)17-14-31(23-48-22-30-10-8-7-9-11-30)20-34-40(58)41(59)45(62-34)54-25-52-37-42(47)50-24-51-43(37)54/h7-13,15-16,24-25,31,33-34,40-41,45,48,58-59H,14,17-23H2,1-6H3,(H,49,60)(H,53,55)(H2,47,50,51)/t31-,33-,34+,40+,41+,45+/m0/s1 |
InChI Key |
HZHUKQLWLNDVDZ-IBDVCRJISA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N[C@@H](CC[C@@H](C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)NC(CCC(CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
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